molecular formula C32H44N4O4 B3097725 tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate CAS No. 1315619-65-8

tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate

Cat. No.: B3097725
CAS No.: 1315619-65-8
M. Wt: 548.7
InChI Key: PXIBDNHDXAMOPF-NXVVXOECSA-N
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Description

This compound (CAS: 1315619-65-8, molecular formula: C₃₂H₄₄N₄O₄) is a bis-Boc-protected piperazine derivative featuring a central (Z)-configured ethenyl bridge linking two phenyl rings, each substituted with a Boc-piperazine group . The tert-butoxycarbonyl (Boc) groups serve as protective moieties for the piperazine nitrogens, enhancing solubility and stability during synthetic procedures. The styrenyl linker introduces rigidity and planar geometry, which may influence intermolecular interactions in biological or material science applications.

Properties

IUPAC Name

tert-butyl 4-[2-[(Z)-2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]ethenyl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O4/c1-31(2,3)39-29(37)35-21-17-33(18-22-35)27-13-9-7-11-25(27)15-16-26-12-8-10-14-28(26)34-19-23-36(24-20-34)30(38)40-32(4,5)6/h7-16H,17-24H2,1-6H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIBDNHDXAMOPF-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=CC3=CC=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2/C=C\C3=CC=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate (hereafter referred to as Compound X ) is a complex organic molecule that incorporates a piperazine moiety, which is widely recognized for its biological activity in medicinal chemistry. This article explores the biological activities associated with Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X has the following chemical structure:

C29H40N4O6\text{C}_{29}\text{H}_{40}\text{N}_{4}\text{O}_{6}

The presence of the tert-butoxycarbonyl group and the piperazine structure suggests potential interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

The biological activity of Compound X is primarily attributed to its ability to interact with specific protein targets. The piperazine ring is known for its role in modulating neurotransmitter receptors and kinases, which are critical in various physiological processes. For instance, studies have shown that piperazine derivatives can exhibit selective inhibition of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

2. Pharmacological Effects

Research indicates that compounds containing piperazine structures often demonstrate significant pharmacological effects:

  • Anticancer Activity : Compound X may inhibit tumor cell proliferation by targeting CDK4/6, similar to other piperazine derivatives that have shown efficacy against various cancer types .
  • Antidepressant Effects : The piperazine moiety has been associated with antidepressant properties, possibly through modulation of serotonin receptors .
  • Antinociceptive Properties : Some studies suggest that derivatives of piperazine can exhibit pain-relieving effects, indicating potential use in pain management therapies .

1. In Vitro Studies

In vitro assays have demonstrated that compounds similar to Compound X can significantly reduce cell viability in cancer cell lines. For instance, a study involving a related piperazine compound showed an IC50 value in the nanomolar range against breast cancer cells, suggesting strong anticancer potential .

2. In Vivo Studies

Animal models have been utilized to assess the efficacy of piperazine derivatives in reducing tumor growth. One study reported that a related compound reduced tumor size by approximately 50% in xenograft models when administered at optimal doses .

Data Tables

PropertyValue
Molecular FormulaC29H40N4O6
Average Molecular Weight500.65 g/mol
SolubilitySoluble in DMSO
Target ProteinsCDK4, CDK6
Biological ActivityEffect
AnticancerInhibition of cell proliferation
AntidepressantModulation of serotonin receptors
AntinociceptivePain relief

Scientific Research Applications

Tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate is a complex organic compound with an intricate structure including multiple functional groups that contribute to its chemical properties and biological activities. It belongs to the class of piperazine derivatives, known for their diverse pharmacological effects. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a candidate for applications in medicinal chemistry.

Potential Applications

The compound has potential applications in various fields:

  • Medicinal Chemistry The compound can be modified to enhance its biological activity or to create analogs with improved properties.
  • Interaction studies Focus on its binding affinity and efficacy against specific biological targets. Such studies are essential for understanding the therapeutic potential and safety profiles of new compounds.

Structural Similarities

Several compounds share structural similarities with this compound.

Examples of Piperazine Derivatives

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylateAminoethyl side chainEnhanced solubility and potential for further derivatization.
1-tert-butyl 4-methyl piperazine-1,4-dicarboxylateDicarboxylic acid functionalityIncreased acidity and potential for more extensive hydrogen bonding.
Di-tert-butyl piperazine-1,4-dicarboxylateTwo tert-butoxy groupsGreater steric hindrance may affect biological activity.
Tert-butyl 4-methylpiperazine-1-carboxylateMethyl substitution at para positionVariation in electronic properties influencing reactivity.

These compounds highlight the diversity within the piperazine class, showcasing how minor structural changes can significantly alter their chemical behavior and biological activity.

Research

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of Boc-protected piperazine derivatives. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Synthetic Route Reported Applications/Properties Evidence
Target compound Dual Boc-piperazine groups, Z-configured styrenyl bridge Likely via Suzuki-Miyaura coupling or Heck reaction for styrenyl bridge formation Potential use in medicinal chemistry (e.g., CNS agents) due to piperazine’s role in bioactivity
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate Single Boc-piperazine with triazole substituent General Procedure A (condensation reactions) Intermediate for peptidomimetics; triazole enhances metal-binding capacity
tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate Boc-piperazine with trifluoromethylphenyl group Buchwald-Hartwig amination with Pd/RuPhos catalysts Anticancer candidates; trifluoromethyl improves metabolic stability
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Boc-piperazine with diazoacetyl side chain Bromoacetyl intermediate followed by diazo transfer Precursor for C–H insertion reactions; diazo group enables photochemical reactivity
tert-Butyl 4-(5-bromo-2-(trifluoromethoxy)phenyl)sulfonylpiperazine-1-carboxylate Boc-piperazine with sulfonyl and bromo-trifluoromethoxy groups Sulfonylation of piperazine Antibacterial agents; sulfonyl group enhances target binding

Key Findings from Comparative Analysis

Boc Protection: The dual Boc groups in the target compound likely improve lipophilicity compared to mono-Boc derivatives (e.g., ), facilitating membrane permeability in biological systems . However, this may reduce aqueous solubility, a trade-off observed in other Boc-protected analogues .

Styrenyl Linker: The (Z)-ethenyl bridge distinguishes the target compound from analogues with single aryl () or alkyl () linkers.

Biological Activity : Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) often exhibit enhanced metabolic stability. The target compound’s lack of such substituents may limit its pharmacokinetic profile unless modified post-synthesis.

Synthetic Complexity : The styrenyl bridge likely requires transition metal-catalyzed cross-coupling (e.g., Heck reaction), contrasting with simpler amidation or sulfonylation routes used for or . This increases synthetic cost and step count.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step protocols:

  • Suzuki-Miyaura coupling to form the ethenyl bridge between aromatic rings using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and boronic ester intermediates .
  • Boc protection/deprotection : tert-butyl groups are introduced via tert-butyl chloroformate under basic conditions (e.g., triethylamine) and removed with trifluoroacetic acid (TFA) .
  • Stepwise functionalization : Piperazine rings are modified sequentially to install substituents, with intermediates purified via silica gel chromatography (e.g., ethyl acetate/petroleum ether gradients) .

Q. Which spectroscopic methods are effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms structural integrity, including Z-configuration of the ethenyl group via coupling constants and NOESY correlations .
  • LCMS validates molecular weight and purity, while HPLC quantifies impurities (<2% in optimized syntheses) .
  • X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. What functional group transformations are applicable?

  • Boc deprotection : TFA-mediated cleavage of tert-butyl groups yields free piperazine for further derivatization .
  • Reduction of ethenyl : Hydrogenation (e.g., Pd/C) converts the Z-ethenyl group to a single bond, altering conformational flexibility .
  • Nucleophilic substitution : Piperazine nitrogen atoms react with alkyl halides or acyl chlorides to introduce new functional groups .

Q. What are its primary applications in medicinal chemistry?

  • Serves as a key intermediate in synthesizing enzyme inhibitors (e.g., FAAH inhibitors) and kinase-targeting therapeutics .
  • Explored for structure-activity relationship (SAR) studies due to modular piperazine and aromatic motifs .

Advanced Research Questions

Q. How can researchers ensure and confirm the Z-configuration of the ethenyl group?

  • Synthetic control : Use stereoselective coupling conditions (e.g., low-temperature Suzuki reactions) to favor Z-isomer formation .
  • Analytical confirmation :
  • NOESY NMR detects spatial proximity between protons on the ethenyl group and adjacent aromatic rings .
  • X-ray diffraction provides unambiguous stereochemical assignment in crystalline intermediates .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Parameter optimization : Screen catalysts (e.g., XPhos vs. SPhos), solvents (acetonitrile vs. toluene), and temperatures to maximize yield .
  • Design of Experiments (DoE) : Statistically evaluate interactions between variables (e.g., catalyst loading, reaction time) .
  • Scale-up adjustments : Microwave-assisted synthesis reduces reaction times compared to conventional heating .

Q. How do tert-butyl groups influence reactivity and biological interactions?

  • Steric hindrance : tert-butyl groups slow nucleophilic attacks on the piperazine ring, requiring harsher conditions for substitutions .
  • Biological interactions : The bulky groups may reduce binding affinity to flat enzyme active sites but enhance selectivity for hydrophobic pockets .

Q. What in silico methods predict binding affinity with protein targets?

  • Molecular docking : Use AutoDock or Schrödinger to model interactions with FAAH or kinase domains, focusing on piperazine-aryl interactions .
  • MD simulations : Assess binding stability over 100-ns trajectories, highlighting key residues (e.g., His, Asp) for mutagenesis validation .

Q. How to address purification challenges due to structural complexity?

  • Chromatography optimization : Use reverse-phase HPLC with acetonitrile/water gradients for polar derivatives .
  • Crystallization strategies : Recrystallize intermediates from ethanol/water mixtures to remove stereochemical byproducts .

Q. What are the latest advances in derivatizing this compound for SAR studies?

  • Late-stage functionalization : Introduce fluorinated or photoaffinity labels via cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Click chemistry : Attach biotin or fluorescent tags via azide-alkyne cycloaddition to track cellular uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate

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